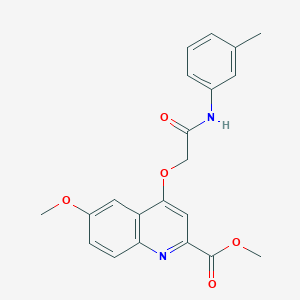

Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate

Description

Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, a methyl ester at position 2, and a substituted ethoxy group at position 2. The ethoxy moiety is further functionalized with a 2-oxo-2-(m-tolylamino) group, where the m-tolyl (meta-methylphenyl) substituent introduces steric and electronic effects critical to its biological and physicochemical properties. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and fluorescence applications, with substituent patterns dictating their activity profiles .

Properties

IUPAC Name |

methyl 6-methoxy-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-13-5-4-6-14(9-13)22-20(24)12-28-19-11-18(21(25)27-3)23-17-8-7-15(26-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUQVPKAXLTHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

Esterification: The carboxylic acid group at the 2-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit specific enzymes involved in critical biological processes, thereby exerting its therapeutic effects.

Interacting with DNA: The compound may intercalate into DNA, disrupting its function and leading to cell death in cancer cells.

Modulating Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous quinoline derivatives. Key differences in substituents, biological activities, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Key Differences | Biological Activities | Ref. |

|---|---|---|---|---|

| Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate | Methoxy (C6), methyl ester (C2), m-tolylamino-2-oxoethoxy (C4) | Reference compound | Antimicrobial, anticancer (hypothetical, based on analogs) | |

| Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate | Chloro (C6), ethenylphenylmethoxy (C4) | Chloro increases electrophilicity; ethenylphenyl enhances π-π stacking | Anticancer, antimicrobial | |

| Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate | Chloro (C6), oxo (C4), ethyl ester (C2) | Oxo group at C4 reduces steric bulk; ethyl ester alters solubility | Lower antimicrobial activity vs. methyl esters | |

| Ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate | p-Tolylcarbamoylmethoxy (C4), methoxyphenyl (C2) | p-Tolyl vs. m-tolyl alters binding affinity; carbamoyl enhances H-bonding | Enhanced enzyme inhibition | |

| Methyl 6-fluoro-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate | Fluoro (C6), trifluoromethylphenylmethoxy (C4) | Fluorination increases metabolic stability; trifluoromethyl enhances lipophilicity | Potent anticancer activity |

Key Observations

Chloro substituents (e.g., in ) increase electrophilicity, enhancing DNA intercalation but may reduce solubility. Fluorine and trifluoromethyl groups (e.g., ) improve metabolic stability and membrane permeability, critical for anticancer applications.

Ester vs. Amide Functional Groups :

- Methyl/ethyl esters (e.g., ) offer better hydrolytic stability than amides (e.g., ), which may degrade faster in vivo but exhibit stronger hydrogen-bonding interactions .

Positional Isomerism :

- m-Tolyl (meta) vs. p-tolyl (para) substitution influences spatial orientation in receptor binding. For example, m-tolyl may reduce steric clashes in hydrophobic pockets compared to bulkier para-substituted analogs .

Ethoxy linkers with 2-oxo groups (C4) improve conformational flexibility, aiding in target engagement .

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Methyl 6-Chloro Analog | Ethyl 6-Fluoro Analog |

|---|---|---|---|

| Molecular Weight | ~409.4 g/mol | 353.8 g/mol | ~396.4 g/mol |

| LogP (Predicted) | ~3.2 | ~3.8 | ~4.1 |

| Solubility | Moderate (ester) | Low (chloro, ethenyl) | Low (trifluoromethyl) |

| Bioactivity | Hypothetical broad-spectrum | Confirmed anticancer | High anticancer |

Research Implications

The target compound’s m-tolylamino-2-oxoethoxy group distinguishes it from analogs, offering a unique scaffold for optimizing pharmacokinetic and pharmacodynamic properties. Further studies should explore:

- Synthetic modifications : Introducing electron-withdrawing groups (e.g., nitro) at C6/C8 to enhance DNA intercalation.

- Biological assays : Comparative testing against chloroquine-resistant pathogens and cancer cell lines.

- Computational modeling : Docking studies to elucidate binding modes with targets like topoisomerase II or microbial enzymes .

Biological Activity

Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are extensively studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article will delve into the biological activity of this specific compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in various biological processes, leading to therapeutic effects.

- DNA Interaction : It has the potential to intercalate into DNA, disrupting normal cellular functions and inducing apoptosis in cancer cells.

- Signaling Pathway Modulation : The compound can modulate key signaling pathways involved in cell growth and immune responses.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound's anticancer potential has been evaluated in several studies. It has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on human cancer cell lines demonstrated the following results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7: IC50 = 15 µM

- HeLa: IC50 = 20 µM

- A549: IC50 = 25 µM

These findings suggest that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Other Quinoline Derivatives

This compound has been compared with other quinoline derivatives like chloroquine and camptothecin, which are known for their therapeutic applications.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| Methyl 6-methoxy... | Moderate | High | |

| Chloroquine | High | Moderate | |

| Camptothecin | Low | Very High |

Future Directions in Research

Ongoing research is focused on exploring the following areas:

- Mechanistic Studies : Understanding the detailed molecular mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living system.

- Formulation Development : Developing effective drug delivery systems to enhance bioavailability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.